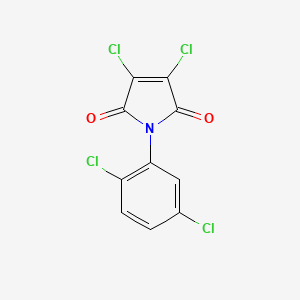

![molecular formula C18H23N3O2S B5545334 3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolopyridine derivatives, which share a core structural similarity with the compound , typically involves condensation reactions, cyclocondensation, and other complex organic synthesis techniques. For example, the synthesis of novel thiazolo[3,2-a]pyridines involves condensation of thiazolinone with benzaldehydes, followed by cyclocondensation with malononitrile, among other steps, to produce derivatives with the morpholin-4-yl moiety, illustrating the complexity and versatility of the synthetic approaches used for these compounds (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of thiazolopyridine derivatives and related compounds is characterized by various interactions, including hydrogen bonding and π–π stacking, which contribute to their stability and reactivity. For instance, N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide demonstrates the potential for intermolecular interactions, including N—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds, alongside π–π stacking between benzene and pyridine rings, highlighting the intricate structural features that could be present in our compound of interest (Akkurt et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of thiazolopyridine derivatives involves various reactions, including cyclocondensation with benzylidenemalononitriles to yield novel thiazolo[3,2-a]pyridines. These compounds can undergo further chemical transformations, such as ternary condensation and reactions with malononitrile, to produce a wide range of heterocyclic systems. Such reactivity patterns underscore the compound's versatility in chemical synthesis and potential for generating diverse molecular entities (Lamphon et al., 2004).

Physical Properties Analysis

The physical properties of compounds like 3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine are closely related to their molecular structure. Properties such as solubility, melting point, and crystallinity can be influenced by the presence of specific functional groups and the overall molecular geometry. For example, the crystalline structure of related compounds reveals insights into the arrangement of molecules in solid form and the types of intermolecular interactions stabilizing these structures (Akkurt et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Research has focused on synthesizing novel thiazolopyridine derivatives, exploring their chemical properties, and evaluating their potential applications. For instance, Lamphon et al. (2004) and El‐Emary et al. (2005) conducted studies on the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives, revealing novel methods for creating compounds with potential pharmacological applications Lamphon et al., 2004; El‐Emary et al., 2005.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazolopyridine derivatives. For example, Suresh et al. (2016) synthesized a new series of thiazolo[3,2-a]pyridine derivatives and evaluated their antibacterial and antifungal activities, finding significant biological activity against tested microorganisms Suresh et al., 2016.

Anticancer Potential

Research has also indicated the potential anticancer properties of thiazolopyridine derivatives. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and screened their cytotoxic action towards different types of tumor cell lines, revealing high antiproliferative activity and suggesting their potential as anticancer agents Ivasechko et al., 2022.

Corrosion Inhibition

The corrosion inhibition effect of aryl pyrazolo pyridines, including thiazolopyridine derivatives, on metals in acidic environments has been studied. Sudheer and Quraishi (2015) investigated the inhibition effect of these compounds on copper corrosion, demonstrating their efficacy as cathodic type inhibitors Sudheer & Quraishi, 2015.

Synthesis Methodologies

Significant research has been dedicated to developing efficient synthesis methods for thiazolopyridine derivatives. Mekheimer et al. (2011) reported a green, efficient, three-component synthesis of thiazolo[3,2-a]pyridine derivatives under neat conditions, highlighting an environmentally friendly approach to synthesizing these compounds Mekheimer et al., 2011.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-propyl-1,3-thiazol-4-yl)-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-4-17-20-16(13-24-17)18(22)21-9-6-15(7-10-21)23-12-14-5-3-8-19-11-14/h3,5,8,11,13,15H,2,4,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPUVRMCKGGBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N2CCC(CC2)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({1-[(2-Propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)